methyl 3-(1H-pyrazol-1-yl)propanoate
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Overview
Description
“Methyl 3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the empirical formula C7H10N2O2 . It has a molecular weight of 154.17 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a unique chemicals collection .
Molecular Structure Analysis
The SMILES string of “this compound” is COC(=O)CCn1cccn1 . The InChI is 1S/C7H10N2O2/c1-11-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has an empirical formula of C7H10N2O2 and a molecular weight of 154.17 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Corrosion Inhibition
Methyl 3-(1H-pyrazol-1-yl)propanoate derivatives have been found to be effective in inhibiting corrosion. A study involving the synthesis and evaluation of bipyrazolic derivatives, including this compound, demonstrated their effectiveness as corrosion inhibitors for C38 steel in hydrochloric acid. These compounds showed over 95% protection at low concentrations, indicating their potential in corrosion protection applications (Missoum et al., 2013).
Synthetic Chemistry
This compound is a key component in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of diverse 3-(Azol-3-yl)Propanoates from renewable levulinic acid, showcasing its role in the preparation of isoxazole and pyrazole derivatives (Flores et al., 2014). Additionally, it's utilized in the synthesis of 3-(pyrimidinyl)propanoates, again highlighting its importance in the creation of new chemical entities (Flores et al., 2013).
Catalysis
Research has also been conducted on the catalytic properties of compounds derived from this compound. A study focusing on the synthesis of tripodal amino-acid derivatized pyrazole-based ligands, which include this compound derivatives, revealed their potential as catalysts in oxidation reactions (Boussalah et al., 2009).
Crystallography and Structural Analysis
This compound derivatives have also been the subject of crystallography and structural analysis studies. For example, research on the synthesis, characterization, and crystal study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, a derivative of this compound, provided insights into the molecular structure of such compounds (Shen et al., 2012).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for various biological activities. For instance, a study on the synthesis and antimicrobial evaluation of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one showed that these compounds exhibited significant antimicrobial activity, indicating their potential in drug development (Sid et al., 2013).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
methyl 3-pyrazol-1-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZAAQDMPMDOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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